molecular formula C17H20O5 B1164241 8alpha-Acetoxyarglabin CAS No. 126829-70-7

8alpha-Acetoxyarglabin

Cat. No.: B1164241
CAS No.: 126829-70-7
M. Wt: 304.34 g/mol
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Description

8alpha-Acetoxyarglabin is a natural product derived from the plant Artemisia Myriantha Wall.Ex Bess . It belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 8alpha-Acetoxyarglabin typically involves extraction from the plant Artemisia Myriantha Wall.Ex Bess. The process includes several steps such as extraction, purification, and crystallization . The specific conditions for these steps can vary depending on the source and desired purity of the compound.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the general approach involves large-scale extraction and purification processes. These methods are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8alpha-Acetoxyarglabin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of the compound.

Scientific Research Applications

8alpha-Acetoxyarglabin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 8alpha-Acetoxyarglabin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

    Arglabin: Another sesquiterpene lactone with similar biological activities.

    Parthenolide: Known for its anti-inflammatory and anticancer properties.

    Costunolide: Exhibits a range of biological activities, including anticancer and anti-inflammatory effects.

Uniqueness of 8alpha-Acetoxyarglabin: What sets this compound apart from these similar compounds is its unique chemical structure and specific biological activities. Its acetoxy group at the 8alpha position contributes to its distinct chemical properties and potential therapeutic applications.

Properties

IUPAC Name

[(1R,3S,5S,6R,10S,11R)-3,12-dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-8-5-6-17-13(8)14-12(9(2)15(19)21-14)11(20-10(3)18)7-16(17,4)22-17/h5,11-14H,2,6-7H2,1,3-4H3/t11-,12+,13+,14-,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDIWDKHXGYAMS-URCHBCGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23C1C4C(C(CC2(O3)C)OC(=O)C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H]([C@H](C[C@@]2(O3)C)OC(=O)C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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